![molecular formula C24H23F2NO4S B457199 ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B457199.png)
ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a difluoromethoxybenzoyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The difluoromethoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction , while the dimethylphenyl group can be added via a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene rings using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethoxybenzoyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate can be compared with other similar compounds, such as:
- Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate
- Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities
Properties
Molecular Formula |
C24H23F2NO4S |
|---|---|
Molecular Weight |
459.5g/mol |
IUPAC Name |
ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H23F2NO4S/c1-5-30-23(29)20-19(17-7-6-13(2)14(3)12-17)15(4)32-22(20)27-21(28)16-8-10-18(11-9-16)31-24(25)26/h6-12,24H,5H2,1-4H3,(H,27,28) |
InChI Key |
SOUYUSHJZWMYMW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)NC(=O)C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)NC(=O)C3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


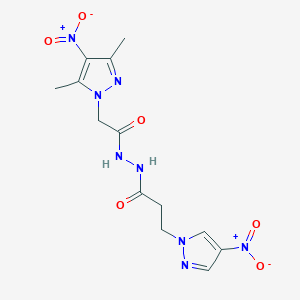
![1-[2-(5-{4-nitrophenyl}-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B457120.png)
![N'-[cyclopropyl(phenyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B457121.png)
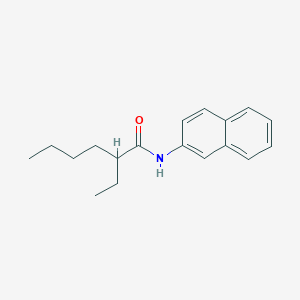
![2-[4-(difluoromethoxy)-3-methoxybenzoyl]-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B457124.png)
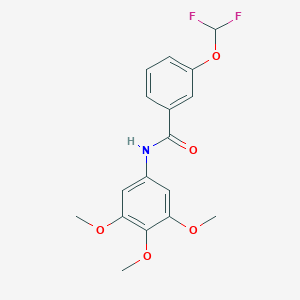
![Methyl 2-({[3-(difluoromethoxy)phenyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B457129.png)
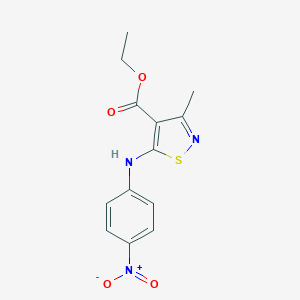
![4-(4-ethylphenyl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B457131.png)
![2-[2-(difluoromethoxy)benzoyl]-N-(4-ethylphenyl)hydrazinecarbothioamide](/img/structure/B457133.png)
![2-[2-(DIFLUOROMETHOXY)BENZOYL]-N-(4-FLUOROPHENYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B457134.png)
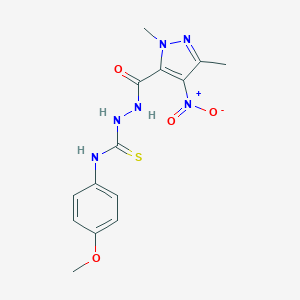
![N-(4-acetylphenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457137.png)

